Cas no 2228279-88-5 (2-methyl-4-(1-methylcyclohexyl)butan-2-amine)

2-methyl-4-(1-methylcyclohexyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-methyl-4-(1-methylcyclohexyl)butan-2-amine
- 2228279-88-5
- EN300-2001085
-
- インチ: 1S/C12H25N/c1-11(2,13)9-10-12(3)7-5-4-6-8-12/h4-10,13H2,1-3H3
- InChIKey: WIRKJUUCTWUABG-UHFFFAOYSA-N
- SMILES: NC(C)(C)CCC1(C)CCCCC1
計算された属性
- 精确分子量: 183.198699802g/mol
- 同位素质量: 183.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.8
2-methyl-4-(1-methylcyclohexyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001085-0.25g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-2001085-1.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-2001085-0.05g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-2001085-0.1g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2001085-2.5g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-2001085-5.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-2001085-10.0g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-2001085-0.5g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2001085-1g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-2001085-10g |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine |
2228279-88-5 | 10g |
$5159.0 | 2023-09-16 |
2-methyl-4-(1-methylcyclohexyl)butan-2-amine 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-methyl-4-(1-methylcyclohexyl)butan-2-amineに関する追加情報
Introduction to 2-methyl-4-(1-methylcyclohexyl)butan-2-amine (CAS No: 2228279-88-5)
2-methyl-4-(1-methylcyclohexyl)butan-2-amine, identified by the CAS number 2228279-88-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the amine class, characterized by its molecular structure, which includes a butan-2-amine backbone substituted with a methyl group at the 2-position and a 1-methylcyclohexyl group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical properties, making it a subject of interest for synthetic chemists and biologists exploring novel molecular architectures.
The synthesis of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine involves multi-step organic reactions, typically requiring precise control over reaction conditions to achieve high yields and purity. The presence of the cyclohexyl ring enhances the compound's steric hindrance, which can influence its interactions with biological targets. This feature is particularly relevant in drug design, where molecular shape and flexibility play crucial roles in binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of such compounds with greater accuracy. Studies suggest that the bulky 1-methylcyclohexyl group may affect metabolic pathways, potentially influencing the compound's bioavailability. This insight is critical for optimizing drug candidates during the early stages of development, ensuring that promising molecules exhibit favorable pharmacokinetic profiles before advancing to clinical trials.
In the realm of medicinal chemistry, 2-methyl-4-(1-methylcyclohexyl)butan-2-amine has been explored as a potential intermediate in the synthesis of more complex bioactive molecules. Its structural motif resembles certain pharmacophores found in known therapeutic agents, suggesting that derivatives of this compound may exhibit similar biological activities. For instance, modifications to the amine functionality or the cyclohexyl ring could lead to novel compounds with enhanced efficacy or reduced side effects.
The role of stereochemistry in determining biological activity cannot be overstated. The configuration of the methyl groups and the cyclohexyl substituent in 2-methyl-4-(1-methylcyclohexyl)butan-2-amine may influence its interaction with enzymes and receptors. High-resolution crystallographic studies have begun to reveal how such compounds bind to their targets at an atomic level, providing valuable insights for rational drug design. These structural insights are often integrated into machine learning models that predict binding affinities, accelerating the discovery process.
Current research also highlights the importance of green chemistry principles in synthesizing complex molecules like 2-methyl-4-(1-methylcyclohexyl)butan-2-amine. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce reliance on hazardous reagents. Catalytic methods, particularly those employing transition metals, have shown promise in achieving high selectivity under mild conditions. Such innovations not only improve efficiency but also align with global efforts to promote environmental responsibility in chemical manufacturing.
The biological activity of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine is under active investigation by several research groups. Preliminary studies indicate that this compound may exhibit properties relevant to neurological disorders, given its structural similarity to certain neurotransmitter analogs. While these findings are encouraging, further experimentation is necessary to validate these hypotheses and explore potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into tangible benefits for patients.
The development of new analytical techniques has also contributed to a deeper understanding of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine's behavior in biological systems. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution data on molecular structure and dynamics, while techniques like surface plasmon resonance (SPR) enable real-time monitoring of binding interactions. These tools are indispensable for characterizing how this compound behaves within complex biological matrices.
Looking ahead, the future prospects for 2-methyl-4-(1-methylcyclohexyl)butan-2-amine appear promising as researchers continue to uncover its potential applications. Advances in genetic engineering and protein design may open new avenues for using this compound as a tool in drug discovery or as a precursor for next-generation therapeutics. As our understanding of molecular interactions deepens, so too will our ability to harness compounds like this one for medical benefit.
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